molecular formula C8H7BrN2 B036394 6-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1216222-91-1

6-Bromo-3-methylimidazo[1,2-A]pyridine

Cat. No. B036394
M. Wt: 211.06 g/mol
InChI Key: MZGGKPUJKHDJAN-UHFFFAOYSA-N
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Patent
US09145433B2

Procedure details

2-Bromo-1,1-diethoxypropane (5g) was added to a stirring solution of aq. 1N HCl (15 mL) and heated at 90° C. for 1 h. The clear reaction mixture was cooled to room temperature and treated with solid NaHCO3 till pH 7.0. 2-amino-5-bromopyridine (1.8 G) and MeOH (25 mL) were transferred successively to the above reaction mixture and heated at 90° C. After 8 h, the reaction mixture was concentrated under vacuum by rotary evaporator. The resulting solid concentrate was stirred in CH2Cl2/water (200 mL/75 ml). Organic layer was separated, dried over MgSO4, filtered and concentrated. The crude concentrate was stirred in EtOAc (30 mL) and the solid was collected by filtration to obtain 6-bromo-3-methylimidazo[1,2-a]pyridine as a tan solid (1.6 g). 1H NMR (300 MHz, DMSO-d6): δ 8.55 (s, 1H), 7.50 (d, J=9.5 Hz, 1H), 7.37 (s, 1H), 7.28 (d, J=9.5 Hz, 1H), 2.44 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:10])[CH:3](OCC)OCC.Cl.C([O-])(O)=O.[Na+].[NH2:17][C:18]1[CH:23]=[CH:22][C:21](Br)=[CH:20][N:19]=1>CO>[Br:1][C:2]1[CH:3]=[CH:23][C:18]2[N:17]([C:21]([CH3:22])=[CH:20][N:19]=2)[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(OCC)OCC)C
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred in CH2Cl2/water (200 mL/75 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum by rotary evaporator
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solid concentrate
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The crude concentrate
STIRRING
Type
STIRRING
Details
was stirred in EtOAc (30 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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